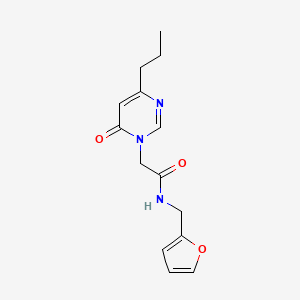

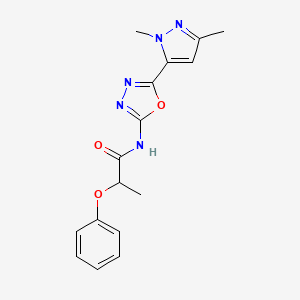

![molecular formula C16H20F3N5O B2504293 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198506-81-7](/img/structure/B2504293.png)

2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a piperidine ring, which is a common motif in pharmaceuticals and organic synthesis, linked to a pyridine ring through a methoxy group. The pyridine ring is substituted with a trifluoromethyl group, which can influence the electronic properties of the molecule. Additionally, the presence of a 1,2,3-triazole ring suggests potential for use in medicinal chemistry due to its prevalence in drug-like molecules.

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been reported in the literature. For instance, a one-step synthesis of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides has been described, which involves a cyclization process to afford the desired salts, followed by neutralization to yield 2-aryl[1,2,4]triazolo[1,5-a]pyridines . Another synthesis route for a piperidine-substituted pyridine derivative was performed using a three-component reaction at room temperature, which resulted in a 40% yield . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed using techniques such as X-ray single crystal diffraction, as demonstrated in the synthesis of a novel piperidine-substituted pyridine derivative . Additionally, DFT calculations can be employed to analyze the molecular structures and tautomerism of related compounds, providing insights into their stability and electronic properties .

Chemical Reactions Analysis

Piperidine and its derivatives are known to undergo various chemical reactions. The synthesis of related compounds often involves cyclization and reduction steps . The presence of functional groups such as the triazole and trifluoromethyl groups in the compound of interest suggests that it may participate in reactions typical of these moieties, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular geometry. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and metabolic stability. The piperidine ring can contribute to the basicity of the molecule, while the triazole ring might enhance its binding affinity to certain biological targets. The exact properties would need to be determined experimentally through methods such as NMR, MS, and potentially X-ray crystallography .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Chemical Entities

- The compound can be utilized in the synthesis of novel pyridine derivatives with potential antimicrobial activities. For example, the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives demonstrated variable and modest activity against bacteria and fungi, indicating the potential of such structures in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity Evaluation

- Compounds structurally related to "2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine" have been synthesized and evaluated for antimicrobial properties. These include novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were screened for their antimicrobial activity, suggesting a potential route for the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Analgesic and Neuropharmacological Research

- Similar compounds have been investigated for their potential in neuropharmacological applications, such as learning and memory facilitation in mice. The synthesis and effects of related compounds on cognitive functions demonstrate the broader implications of these chemical structures in medicinal chemistry and drug design (Li Ming-zhu, 2012).

Organometallic Chemistry and Host-Guest Systems

- The chemistry of related compounds extends into organometallic domains and host-guest systems. For instance, encapsulation of aromatic molecules in hexanuclear arene ruthenium cages illustrates the potential of such compounds in constructing complex molecular architectures with specific functions, which can be applied in catalysis, molecular recognition, and materials science (Mattsson et al., 2008).

Wirkmechanismus

Target of Action

The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .

Result of Action

The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This can affect the balance of carbon dioxide and bicarbonate in the body, potentially impacting physiological processes that depend on this balance.

Eigenschaften

IUPAC Name |

2-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N5O/c17-16(18,19)14-2-1-3-15(22-14)25-12-13-4-8-23(9-5-13)10-11-24-20-6-7-21-24/h1-3,6-7,13H,4-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLHFHQFXGKWML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CCN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

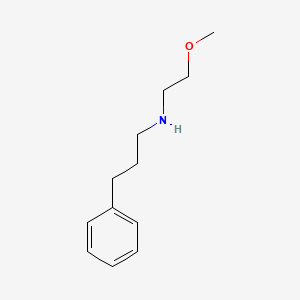

![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)

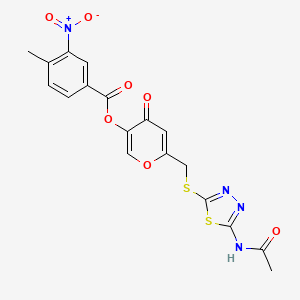

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

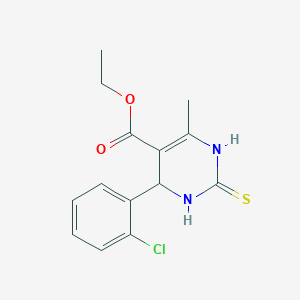

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)

![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)